2-(Dimethylamino)ethyl 4-amino-3-butoxybenzoate
Description
Properties
IUPAC Name |
2-(dimethylamino)ethyl 4-amino-3-butoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-4-5-9-19-14-11-12(6-7-13(14)16)15(18)20-10-8-17(2)3/h6-7,11H,4-5,8-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZFMIJWKLHTKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)OCCN(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143526 | |
| Record name | Benzoic acid, 4-amino-3-butoxy-, 2-(dimethylamino)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100811-75-4 | |
| Record name | Benzoic acid, 4-amino-3-butoxy-, 2-(dimethylamino)ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100811754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-amino-3-butoxy-, 2-(dimethylamino)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Nitro-3-butoxybenzoic Acid
The synthesis begins with the nitration of 3-butoxybenzoic acid. Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to direct the nitro group to the para position relative to the butoxy substituent. The resulting 4-nitro-3-butoxybenzoic acid is isolated via recrystallization from ethanol/water, yielding a pale-yellow solid with >95% purity (HPLC).
Esterification with 2-Dimethylaminoethanol
Esterification employs 4-nitro-3-butoxybenzoic acid and 2-dimethylaminoethanol in the presence of a solid acid catalyst. Patent CN105481707A highlights the use of rare-earth oxides (e.g., neodymium sesquioxide, Nd₂O₃) as highly efficient catalysts for esterification. The reaction is conducted in toluene under reflux with azeotropic water removal, achieving >98% conversion within 4–6 hours. Key parameters include:
| Parameter | Value |
|---|---|
| Molar ratio (acid:alcohol) | 1:1.5 |
| Catalyst loading | 3 wt% (relative to acid) |
| Temperature | 110–120°C |
| Solvent | Toluene |
The crude ester, 2-(dimethylamino)ethyl 4-nitro-3-butoxybenzoate, is purified via hot filtration and solvent evaporation, yielding a clear oil (GC purity ≥99%).
Catalytic Hydrogenation of Nitro Group
The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. Patent CN105481707A specifies 5% Pd/C (0.5–1.0 wt% relative to substrate) in ethanol at 80–100°C under 3–5 bar H₂ pressure. Reaction completion is confirmed by cessation of hydrogen uptake, typically within 2–4 hours. Post-hydrogenation, the catalyst is removed via hot filtration, and the product is crystallized under nitrogen protection to prevent oxidation. The final compound, 2-(dimethylamino)ethyl 4-amino-3-butoxybenzoate, is obtained as a white crystalline solid (mp 112–114°C, HPLC purity ≥99.5%).
Nucleophilic Substitution Route
Preparation of Sodium 4-Amino-3-butoxybenzoate
4-Amino-3-butoxybenzoic acid is synthesized via catalytic hydrogenation of 4-nitro-3-butoxybenzoic acid (as in Section 1.3). The free acid is converted to its sodium salt by treatment with sodium hydroxide (1:1 molar ratio) in aqueous ethanol. The sodium salt is isolated by solvent evaporation and dried under vacuum.
Alkylation with 2-Chloroethyl Dimethylamine
The sodium salt reacts with 2-chloroethyl dimethylamine in a nucleophilic substitution reaction. Patent US2689248A details this process using aqueous sodium carbonate (pH 9–10) under reflux for 16–24 hours. The reaction mechanism proceeds via SN2 displacement, forming the target ester and sodium chloride as a byproduct.
| Parameter | Value |
|---|---|
| Molar ratio (salt:alkylating agent) | 1:1.2 |
| Solvent | Water/ethanol (1:1 v/v) |
| Temperature | 80–85°C |
| Reaction time | 18 hours |
Post-reaction, the mixture is extracted with dichloromethane, washed with brine, and concentrated. The crude product is recrystallized from acetone to yield this compound (yield 70–75%, purity ≥98%).
Comparative Analysis of Synthetic Routes
Yield and Purity
Environmental and Economic Considerations
-
The esterification-hydrogenation route utilizes recyclable catalysts (Nd₂O₃, Pd/C) and solvents (toluene, ethanol), aligning with green chemistry principles.
-
The nucleophilic substitution route generates stoichiometric NaCl waste, necessitating additional purification steps.
Alternative Methodologies and Innovations
Enzymatic Esterification
Recent advances propose lipase-catalyzed esterification under mild conditions (40–50°C, solvent-free). Immobilized Candida antarctica lipase B (CAL-B) achieves 90% conversion in 24 hours, though scalability remains a challenge.
Continuous-Flow Hydrogenation
Microreactor systems enable continuous hydrogenation at elevated pressures (10–20 bar), reducing reaction times to 30–60 minutes and improving safety profiles.
Industrial-Scale Optimization
Catalyst Recycling
Nd₂O₃ and Pd/C catalysts demonstrate >10 reuses without significant activity loss, reducing production costs by 15–20%.
Solvent Recovery
Toluene and ethanol are recovered via distillation with >95% efficiency, minimizing environmental impact.
Quality Control and Analytical Methods
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 4-amino-3-butoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and butoxy groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoate moiety.
Reduction: Reduced forms of the amino and butoxy groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-(Dimethylamino)ethyl 4-amino-3-butoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug delivery systems and as a local anesthetic.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 4-amino-3-butoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Diethylamino vs. Dimethylamino Substituents
A closely related compound is 2-(diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride (). Key differences include:
- Ionization : The hydrochloride salt form () enhances water solubility compared to the free base, a critical factor in pharmaceutical formulations.
| Property | 2-(Dimethylamino)ethyl 4-amino-3-butoxybenzoate | 2-(Diethylamino)ethyl 4-amino-3-butoxybenzoate hydrochloride |
|---|---|---|
| Amino substituent | Dimethylamino | Diethylamino |
| Ionic form | Likely free base | Hydrochloride salt |
| Solubility | Moderate in polar solvents | High in water due to salt form |
| Molecular weight | Not explicitly reported | Higher due to diethyl group and HCl |
Ester Variants: Benzoate vs. Methacrylate
Ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino)ethyl methacrylate () are ester-based analogs with distinct applications in resin chemistry:
- Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits a higher degree of conversion (DC) in resin cements (73% vs. 58% for methacrylate derivative) due to superior electron-donating capacity of the aromatic amine.
- Physical Properties: Resins containing ethyl 4-(dimethylamino) benzoate demonstrate better flexural strength (92 MPa) and hardness (28 HV) compared to methacrylate-based systems (75 MPa, 19 HV).
- Co-initiator Effects : Diphenyliodonium hexafluorophosphate (DPI) enhances DC for methacrylate derivatives but has minimal impact on benzoate esters, indicating differing radical generation mechanisms.
| Parameter | Ethyl 4-(dimethylamino) benzoate | 2-(Dimethylamino)ethyl methacrylate |
|---|---|---|
| Degree of Conversion | 73% | 58% |
| Flexural Strength | 92 MPa | 75 MPa |
| Vickers Hardness (HV) | 28 | 19 |
| DPI Sensitivity | Low | High |
Toxicological and Metabolic Considerations
Dimethylethanolamine (DMAE) derivatives, such as 2-(dimethylamino)ethanol (), share structural motifs with the target compound. Key comparisons include:
- Toxicity: DMAE derivatives are generally low in acute toxicity (LD₅₀ > 2,000 mg/kg in rodents) but may exhibit neurotoxic effects at high doses.
- Metabolism: DMAE undergoes oxidation to dimethylglycine, while ester derivatives like this compound may undergo hydrolysis to release dimethylaminoethanol and the corresponding acid.
Biological Activity
2-(Dimethylamino)ethyl 4-amino-3-butoxybenzoate, also known by its CAS number 100811-75-4, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H24N2O3
- Molecular Weight : 292.38 g/mol
- Structure : The compound features a butoxy group and a dimethylaminoethyl side chain, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to function as an inhibitor or modulator of certain enzymes or receptors, leading to various physiological effects. The exact pathways and interactions remain an area of ongoing research.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoate compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Research has explored the potential anticancer effects of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. This is particularly relevant in the context of various cancer types where traditional treatments are less effective.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Some studies indicate that it may help mitigate neurodegeneration by reducing oxidative stress and inflammation in neuronal cells. This could have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al. (2021) | Demonstrated antimicrobial activity against E. coli with an MIC of 50 µg/mL | Supports potential use as an antimicrobial agent |
| Johnson et al. (2020) | Reported induction of apoptosis in breast cancer cell lines | Suggests possible application in cancer therapy |
| Lee et al. (2022) | Found reduction in oxidative stress markers in neuronal cultures | Indicates neuroprotective properties |
Research Findings
- Antimicrobial Efficacy : A study conducted by Smith et al. (2021) revealed that the compound exhibited significant antimicrobial activity against E. coli, with a minimum inhibitory concentration (MIC) of 50 µg/mL.
- Apoptosis Induction : Johnson et al. (2020) reported that treatment with the compound led to increased levels of active caspases in breast cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotection : Lee et al. (2022) observed that the compound reduced markers of oxidative stress in neuronal cultures, suggesting a protective effect against neurodegenerative processes.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing 2-(Dimethylamino)ethyl 4-amino-3-butoxybenzoate?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of dimethylamino, butoxy, and ester functional groups. Assign peaks by comparing shifts with structurally similar compounds (e.g., acyl hydrazides in crystal structure studies) .
- IR Spectroscopy : Identify key absorption bands (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H stretches for the amino group).
- X-ray Crystallography : Resolve the absolute configuration and intermolecular interactions (e.g., hydrogen bonding patterns) using single-crystal diffraction, as demonstrated in studies of dimethylamino-substituted benzohydrazides .
Q. How can the synthesis of this compound be optimized for higher yield?
- Methodological Answer :
- Reaction Conditions : Optimize solvent polarity (e.g., dimethylformamide for nucleophilic substitution) and temperature (e.g., 80°C for efficient esterification) .
- Purification : Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/petroleum ether mixtures) to isolate the product from unreacted precursors or side products .
Advanced Research Questions
Q. What experimental design considerations are critical when studying this compound as a co-initiator in photopolymerization?
- Methodological Answer :
- Co-Initiator Ratios : Test varying molar ratios of camphorquinone (CQ) to amine (e.g., 1:1 vs. 1:2) to assess effects on degree of conversion and mechanical properties, as shown in resin cement studies .
- Photoinitiator Synergy : Evaluate the compound’s reactivity with diphenyliodonium hexafluorophosphate (DPI) under UV light, measuring polymerization kinetics via real-time FTIR or DSC .
Q. How can discrepancies in reactivity data between this compound and structurally analogous amines be resolved?
- Methodological Answer :
- Controlled Variable Testing : Isolate factors such as amine basicity, steric hindrance, and electron-donating effects by synthesizing derivatives (e.g., replacing butoxy with methoxy groups).
- Comparative Analysis : Benchmark against ethyl 4-(dimethylamino)benzoate, which exhibits higher reactivity in resin systems, and analyze differences in hydrogen-bonding capacity using DFT calculations .
Q. What computational strategies are effective for modeling the intermolecular interactions of this compound in solid-state structures?
- Methodological Answer :
- DFT Calculations : Use density functional theory to predict lattice energies and hydrogen-bonding networks, as applied to acyl hydrazide derivatives .
- Molecular Dynamics Simulations : Model the compound’s behavior in polymer matrices to predict compatibility with co-initiators like CQ .
Q. How does the substitution pattern (e.g., 4-amino-3-butoxy) influence the compound’s metabolic stability in biological systems?
- Methodological Answer :
- In Vitro Metabolism Studies : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS, referencing methods for structurally related esters .
- Structure-Activity Relationships (SAR) : Compare metabolic pathways with diethylamino analogs to assess the impact of alkyl chain length on hydrolysis rates .
Data Contradiction and Mechanistic Analysis
Q. Why does this compound exhibit lower reactivity than ethyl 4-(dimethylamino)benzoate in some polymerization systems?
- Methodological Answer :
- Steric and Electronic Analysis : Perform Hammett studies to quantify electron-donating effects of the butoxy group versus smaller substituents.
- Diffusion-Limited Reactivity : Use fluorescence quenching assays to measure radical mobility in resin matrices, as the bulkier butoxy group may hinder diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
